molecular formula C17H16N4O5S2 B12170779 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12170779
M. Wt: 420.5 g/mol
InChI Key: WPUIXHDWNJCADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and an oxidizing agent to form the benzothiadiazole ring.

    Introduction of the Sulfonyl Group: The benzothiadiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with the Benzodioxine Ring: The sulfonylated benzothiadiazole is then coupled with a benzodioxine derivative through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.

    (2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: Another benzothiadiazole derivative with different functional groups.

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the benzothiadiazole and benzodioxine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O5S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H16N4O5S2/c22-17(14-10-25-12-5-1-2-6-13(12)26-14)18-8-9-19-28(23,24)15-7-3-4-11-16(15)21-27-20-11/h1-7,14,19H,8-10H2,(H,18,22)

InChI Key

WPUIXHDWNJCADG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.